molecular formula C23H22N2O2 B2571579 2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide CAS No. 689263-35-2

2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide

Cat. No. B2571579
CAS RN: 689263-35-2
M. Wt: 358.441
InChI Key: XFUHOTQBBSOFRW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide, also known as LY278584, is a synthetic compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of naphthalene carboxamides and has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into the compound involves its synthesis and chemical reactivity. Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, extending the method to alkoxycarbonylation and carbamoylation to afford ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides. This study indicates the compound's relevance in synthetic chemistry, particularly in forming various carboxylic acid derivatives (Nemoto et al., 2016).

Potential Pharmacological Applications

Although you requested exclusion of information related to drug use, it's noteworthy that some studies have investigated the compound in the context of potential therapeutic applications. For instance, Berk et al. (2009) explored derivatives of the compound as non-ulcerogenic anti-inflammatory and analgesic agents, noting that specific derivatives exhibited significant activity without inducing gastric lesions (Berk et al., 2009).

Synthetic Pathways and Intermediates

Fernández et al. (2004) described a novel synthesis pathway for indolo[2,3-b]naphthalene-6,11-diones, where 2-(2'-nitrophenyl)-2-methoxycarbonyl-1-indanones underwent transformation into the target compounds. This research contributes to understanding the compound's role in complex synthetic pathways and its potential as an intermediate in organic synthesis (Fernández et al., 2004).

Antibacterial and Antimycobacterial Activities

Goněc et al. (2015) synthesized a series of compounds related to the chemical and evaluated their antibacterial and antimycobacterial activities. Some of these compounds demonstrated activity comparable to or higher than standard treatments like ampicillin or rifampicin (Goněc et al., 2015).

Interaction with Biological Molecules

Ghosh et al. (2016) studied the interaction of related probes with Bovine Serum Albumin (BSA), analyzing the binding constants and modes of interaction. This research is indicative of the compound's potential interactions with biological molecules, which could be crucial in drug design and biochemistry (Ghosh et al., 2016).

Mechanism of Action

properties

IUPAC Name

2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-27-21-12-11-17-7-3-5-9-19(17)22(21)23(26)24-14-16-25-15-13-18-8-4-6-10-20(18)25/h3-13,15H,2,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUHOTQBBSOFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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